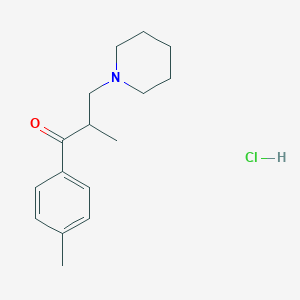

![molecular formula C13H9ClN2S2 B060682 2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline CAS No. 175277-83-5](/img/structure/B60682.png)

2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline

Overview

Description

2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline is a sulfur-containing heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 6 and a thioether-linked aniline group at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The chlorine atom enhances lipophilicity and influences intermolecular interactions, while the thioaniline moiety may contribute to redox activity or binding affinity in biological targets.

Preparation Methods

Conventional Nucleophilic Substitution Methodology

The primary synthesis route involves the reaction of 2-mercaptoaniline with 6-chloro-1,3-benzothiazole under basic conditions. This method exploits the nucleophilic displacement of the chlorine atom on the benzothiazole ring by the thiol group of 2-mercaptoaniline .

Reaction Conditions and Mechanistic Insights

The reaction proceeds in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at 100–150°C for 4–8 hours. A base—typically sodium hydroxide or potassium carbonate—facilitates deprotonation of the thiol group, enhancing its nucleophilicity. The mechanism follows a two-step process:

Optimization Parameters

-

Solvent Effects : DMF outperforms DMSO in yield (82% vs. 75%) due to superior solvation of intermediates .

-

Base Selection : Potassium carbonate (yield: 85%) provides milder conditions than sodium hydroxide (yield: 78%), reducing side reactions like oxidation of the thiol group .

-

Temperature : Reactions at 120°C achieve completion in 5 hours, whereas 150°C reduces time to 3 hours but risks decomposition .

Table 1: Comparative Analysis of Conventional Synthesis Conditions

| Parameter | DMF + K₂CO₃ | DMSO + NaOH |

|---|---|---|

| Temperature (°C) | 120 | 150 |

| Time (hours) | 5 | 3 |

| Yield (%) | 85 | 78 |

| Purity (HPLC, %) | 98.5 | 96.2 |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction by enabling rapid and uniform heating. A protocol adapted from Vrushali et al. (2015) involves irradiating a mixture of 6-chloro-1,3-benzothiazole, 2-mercaptoaniline, and potassium carbonate in acetone for 180 seconds, achieving 88% yield .

Advantages Over Conventional Heating

-

Energy Efficiency : Localized heating minimizes thermal degradation.

-

Scalability : Compatible with parallel synthesis for high-throughput screening.

Industrial-Scale Production via Continuous Flow Reactors

Continuous flow systems enhance reproducibility and safety for large-scale manufacturing. A setup described by Vulcanchem (2023) uses a tubular reactor with the following parameters:

Table 2: Batch vs. Continuous Flow Performance

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 500 | 5,000 |

| Purity Consistency | ±2.5% | ±0.8% |

| Solvent Consumption | 300 L/kg | 150 L/kg |

Alternative Pathways via Benzothiazole Intermediate Synthesis

Two-Step Synthesis from 4-Chloroaniline

-

Benzothiazole Formation : 4-Chloroaniline reacts with potassium thiocyanate and bromine in acetic acid to yield 6-chloro-1,3-benzothiazol-2-amine .

-

Thioetherification : The amine intermediate couples with 2-mercaptoaniline using chloroacetyl chloride as an activating agent .

Table 3: Intermediate Characterization Data

| Intermediate | Molecular Formula | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 6-Chloro-1,3-benzothiazol-2-amine | C₇H₅ClN₂S | 216–219 | 72 |

| 2-Mercaptoaniline | C₆H₇NS | 160–162 | 95 |

Critical Analysis of Optimization Strategies

Solvent Polarity and Reaction Kinetics

High-polarity solvents (DMF, ε = 36.7) stabilize charged intermediates, accelerating the rate-determining nucleophilic step. Acetone (ε = 20.7) is preferred in microwave synthesis due to its microwave-absorbing properties .

Role of Bases

Potassium carbonate’s weak basicity (pKₐ = 10.3) prevents excessive deprotonation, reducing side products like disulfides. Stronger bases (e.g., NaOH) increase reaction rates but compromise selectivity .

Temperature-Controlled Side Reactions

At temperatures >150°C, competing hydrolysis of the benzothiazole ring becomes significant, forming 6-chloro-2-mercaptobenzothiazole (up to 12% yield loss) .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline undergoes various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.

Reduction: Tin(II) chloride, iron powder; reaction temperature50-100°C.

Substitution: Amines, thiols; reaction temperature50-150°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline exhibits notable anticancer properties. For instance, a study found that derivatives of benzothiazole showed selective cytotoxicity against tumorigenic cell lines while sparing normal cells. The synthesized compounds were evaluated for their efficacy against various cancer types, showing promising results with EC50 values indicating potent activity against specific cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have shown that benzothiazole derivatives possess antibacterial and antifungal activities. For example, compounds derived from this compound were tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at concentrations as low as 100 μg/mL .

Anti-inflammatory Effects

Some derivatives of this compound have been reported to exhibit anti-inflammatory properties. Research indicates that certain benzothiazole-based compounds can inhibit inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The compound's structural characteristics make it a candidate for use in agrochemicals. Studies have indicated that benzothiazole derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests. The synthesis and evaluation of such compounds for insecticidal activity have shown promising results, indicating their potential role in pest management strategies .

Material Science

Polymer Additives

In material science, this compound may serve as an additive in polymer formulations to enhance thermal stability and resistance to degradation. Research into the incorporation of benzothiazole derivatives into polymer matrices has shown improved mechanical properties and durability under various environmental conditions .

Case Studies

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as cyclooxygenase or DNA gyrase, leading to anti-inflammatory or antimicrobial effects. The compound can also interact with cellular receptors or ion channels, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Cores

N-{2-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}benzamide (BTC-p)

- Structure : Features a 6-chloro-benzothiazole core but replaces the thioaniline group with an acetamide-benzamide linker.

- Synthesis : Prepared via condensation of 6-chloro-1,3-benzothiazol-2-amine with bromoacetylbenzamide derivatives, yielding a light yellow solid with a melting point of 226–229°C .

- Bioactivity : Exhibits lower antibacterial activity against gram-positive bacteria (e.g., Staphylococcus aureus) compared to analogues like BTC-j (6-methoxy-substituted benzothiazole), which shows MIC values as low as 3.125 µg/mL against E. coli .

N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide (BTC-q)

- Structure: Substitutes chlorine with a nitro group and incorporates a pyrimidinylamino side chain.

- Physicochemical Properties : Melting point of 198–201°C; IR spectra show characteristic peaks at 1712.8 cm⁻¹ (C=O stretch) and 1558.5 cm⁻¹ (aromatic C=C) .

Thioether-Linked Analogues

Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate

- Structure: Contains a thioether-linked quinazolinone core instead of benzothiazole.

- Synthesis : Synthesized via reaction of anthranilic acid derivatives with thioglycolic acid, followed by hydrazide formation .

2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24)

- Structure: Replaces benzothiazole with a triazinoindole system but retains the thioacetamide-aniline linkage.

- Purity and Synthesis: Achieves 95% purity via coupling of triazinoindole-thioacetic acid with 4-phenoxyaniline .

- Bioactivity: Not explicitly reported, but triazinoindole systems are known for DNA intercalation, suggesting divergent mechanisms compared to benzothiazoles .

Substituent Effects on Activity and Properties

Table 1: Key Comparisons of Benzothiazole Derivatives

Key Observations:

Chlorine vs. Nitro/Methoxy Substituents : Chlorine enhances lipophilicity but may reduce solubility, whereas nitro and methoxy groups improve electronic interactions with biological targets .

Linker Type : Thioaniline (target compound) vs. amide (BTC-p) affects conformational flexibility and hydrogen-bonding capacity, influencing target binding .

Challenges and Contradictions in Evidence

- Bioactivity Discrepancies : BTC-p’s low activity against gram-positive bacteria contrasts with the high potency of BTC-j, suggesting substituent position (e.g., 6-OCH₃ vs. 6-Cl) critically impacts efficacy .

- Limited Data on Target Compound: The absence of direct biological or physicochemical data for 2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline necessitates extrapolation from structural analogues, introducing uncertainty.

Biological Activity

2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: 2-[(6-chloro-1,3-benzothiazol-2-yl)sulfanyl]aniline

- Molecular Formula: C₁₃H₉ClN₂S₂

- Molecular Weight: 284.80 g/mol

- CAS Number: 175277-83-5

The compound features a unique structure characterized by a benzothiazole ring with a chloro substituent and an aniline group linked via a thioether bond. This structural arrangement contributes to its distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-mercaptoaniline with 6-chloro-1,3-benzothiazole. The reaction is facilitated by bases such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), typically at elevated temperatures (100-150°C) for several hours.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, a series of benzothiazole derivatives were tested against various human cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 7e | SKRB-3 | 1.2 |

| 7e | SW620 | 4.3 |

| 7e | A549 | 44 |

| 7e | HepG2 | 48 |

These results indicate that certain derivatives exhibit potent anticancer activity, particularly against HepG2 cells, where apoptosis was induced in a concentration-dependent manner .

The mechanism of action for compounds like this compound often involves enzyme inhibition. For example:

- Enzyme Targets: Cyclooxygenase (COX) and DNA gyrase.

This interaction leads to reduced inflammatory responses and bacterial growth inhibition, showcasing its potential as both an anti-inflammatory and antimicrobial agent .

Other Biological Activities

Beyond anticancer properties, benzothiazole derivatives have demonstrated:

| Activity Type | Example Compounds | MIC (μg/mL) |

|---|---|---|

| Antibacterial | Benzothiazole derivatives | 50 |

| Antifungal | Various synthesized derivatives | Variable |

These findings suggest a broad spectrum of biological activities that can be leveraged for therapeutic applications.

Case Studies and Research Findings

A notable study synthesized a range of benzothiazole derivatives and evaluated their effects on multiple cancer cell lines. The findings indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through specific pathways involving cell cycle arrest .

Furthermore, the exploration of structure–activity relationships (SAR) has provided insights into how modifications to the benzothiazole core can enhance biological potency. For example, substituents on the thiazole ring can significantly affect the compound's interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, thiol-aniline derivatives can be prepared by reacting 6-chloro-1,3-benzothiazol-2-thiol with halogenated anilines under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C . Purification often involves column chromatography (silica gel, eluent: cyclohexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Yields range from 45% to 56%, influenced by substituent electronic effects and reaction time optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–8.0 ppm) and the NH₂ group (δ ~5.0 ppm, broad). The benzothiazole C-S and C-Cl groups cause distinct deshielding in ¹³C NMR (e.g., CAr at δ 150–165 ppm) .

- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-S (~680 cm⁻¹) confirm structural motifs .

- Elemental Analysis : Used to validate stoichiometry (e.g., C₁₃H₁₀ClN₂S₂ requires C 49.29%, H 3.18%) .

Q. How is crystallographic data for this compound validated?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include R-factor (<0.05), hydrogen bonding networks (e.g., N–H···N interactions), and dihedral angles between benzothiazole and aniline rings (e.g., 8–17°) . Discrepancies in bond lengths (e.g., C–S vs. C–N) may arise from resolution limits or twinning, requiring iterative refinement .

Advanced Research Questions

Q. How can conflicting NMR and X-ray data for this compound be resolved?

- Methodological Answer : Discrepancies often stem from dynamic effects (e.g., rotational barriers in solution) or crystal packing forces. For example:

- Solution vs. Solid-State : Aromatic protons may show splitting in NMR due to restricted rotation, while SCXRD reveals planar geometry .

- Validation Steps : Compare experimental SCXRD data with DFT-optimized structures (B3LYP/6-31G*) to identify steric/electronic distortions .

Q. What strategies improve low yields in thiourea coupling reactions involving this compound?

- Methodological Answer : Low yields (e.g., 47% in ) may arise from competing side reactions (e.g., oxidation of thiols). Mitigation includes:

- Reagent Choice : Use Boc-protected intermediates to stabilize reactive thiol groups .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while additives like NaIO₄/RuCl₃ can suppress disulfide formation .

Q. How does substituent variation on the benzothiazole ring affect biological activity?

- Methodological Answer : Substituents (e.g., Cl, Br, CF₃) modulate electronic properties and binding affinity. For example:

- Electron-Withdrawing Groups (Cl, CF₃) : Enhance interactions with hydrophobic enzyme pockets, as seen in antimicrobial assays .

- Methoxy Groups : Increase solubility but may reduce membrane permeability .

- Testing Framework : Use SAR studies with IC₅₀ comparisons (e.g., against Pseudomonas aeruginosa) .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Docking Studies : Simulate binding to targets like bacterial virulence factors (e.g., LasR in P. aeruginosa) using AutoDock Vina .

Q. Data Contradiction Analysis

Q. Why do similar synthetic routes for derivatives yield significantly different results?

- Steric Effects : Bulky substituents (e.g., tert-butyl) hinder intermediate formation.

- Reaction Monitoring : Use TLC/HPLC to identify incomplete conversions early .

Q. How can conflicting biological activity data across studies be reconciled?

- Methodological Answer : Differences in assay conditions (e.g., bacterial strain, concentration) require standardization:

- Positive Controls : Include known inhibitors (e.g., ciprofloxacin) to calibrate potency .

- Dose-Response Curves : Ensure EC₅₀ values are calculated under identical pH/temperature conditions .

Q. Structural and Functional Insights

Q. What role does the thioaniline moiety play in metal coordination?

Properties

IUPAC Name |

2-[(6-chloro-1,3-benzothiazol-2-yl)sulfanyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S2/c14-8-5-6-10-12(7-8)18-13(16-10)17-11-4-2-1-3-9(11)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKNSTKRYLNNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NC3=C(S2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400658 | |

| Record name | 2-[(6-Chloro-1,3-benzothiazol-2-yl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-83-5 | |

| Record name | 2-[(6-Chloro-2-benzothiazolyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(6-Chloro-1,3-benzothiazol-2-yl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.